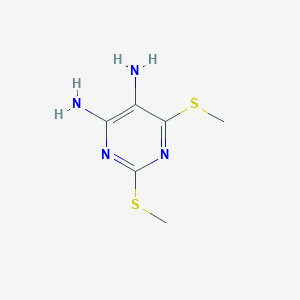
N-Acetyl-S-(4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a thioether linkage, and a dihydropyrimidine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of an appropriate acetamido precursor with a thioether-containing dihydropyrimidine derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH settings to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like crystallization, chromatography, and recrystallization are crucial to obtain high-purity products suitable for research and application.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving thioether and dihydropyrimidine-containing compounds.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and catalysts, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of ®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer synthesis.
N-(1,3-Benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide:
Uniqueness: ®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid stands out due to its combination of an acetamido group, thioether linkage, and dihydropyrimidine ring, which are not commonly found together in similar compounds. This unique structure provides distinct reactivity and potential for diverse applications in various scientific fields.
Eigenschaften
CAS-Nummer |
66065-62-1 |
|---|---|
Molekularformel |
C10H14N4O3S |
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(4-imino-1-methylpyrimidin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C10H14N4O3S/c1-6(15)12-7(9(16)17)5-18-10-13-8(11)3-4-14(10)2/h3-4,7,11H,5H2,1-2H3,(H,12,15)(H,16,17)/t7-/m0/s1 |
InChI-Schlüssel |
DAIHVCUUUODXCH-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1=NC(=N)C=CN1C)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1=NC(=N)C=CN1C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


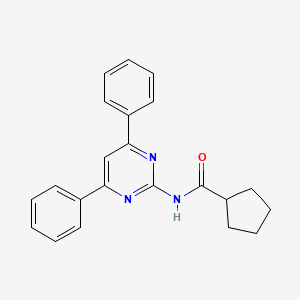
![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)

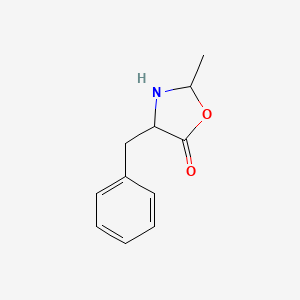
![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)

![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)
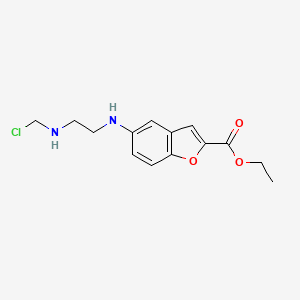

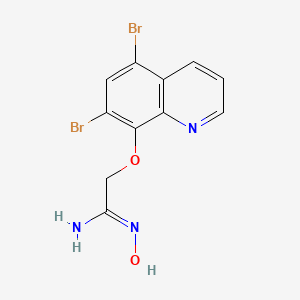

![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)
